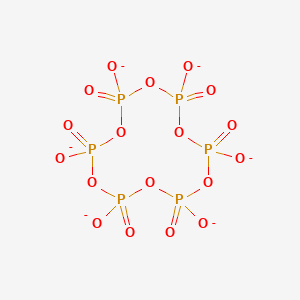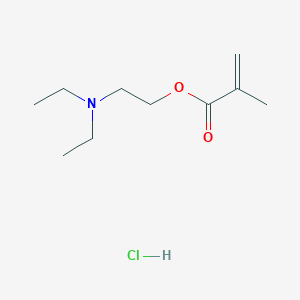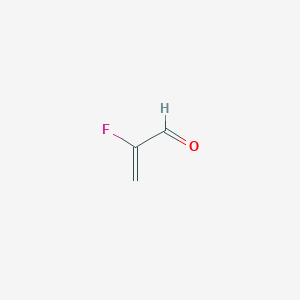
2-Fluoroacrolein
説明
Synthesis Analysis
The synthesis of 2-Fluoroacrolein involves the reaction of 1 - ( (1-butoxy-2-fluoropropenyl) oxy) butane with 10% hydrochloric acid at 70 °C for 2 hours . After the completion of the reaction, distillation is carried out to obtain this compound . The yield of this process is approximately 90% .
Molecular Structure Analysis
The molecular formula of this compound is C3H3FO . Its molecular weight is 74.05 . The structure of this compound is yet to be studied in detail.
Physical and Chemical Properties Analysis
This compound has a boiling point of 71 °C . Its density is predicted to be 0.977±0.06 g/cm3 . More detailed physical and chemical properties are yet to be studied.
科学的研究の応用
Interaction with Nucleosides : A study by Eder and Hoffman (2009) investigated the reaction of 2-Fluoroacrolein with nucleosides. They found that fluoroacrolein rapidly polymerizes and does not form substantial adducts with nucleosides, unlike other haloacroleins (Eder & Hoffman, 2009).
Detection Techniques : Udenfriend (1969) discussed the use of fluorometric techniques for detecting substances like aldehydes and acroleins in the atmosphere, which are detrimental to health. This suggests the potential utility of such techniques in identifying environmental pollutants, including this compound (Udenfriend, 1969).
Synthesis of Nucleosides and Oligonucleotides : Nechev, Harris, and Harris (2000) developed a method for synthesizing deoxyguanosine adducts of chlorooxirane and acrolein, as well as oligonucleotides containing these adducts. This research is significant in understanding the interaction of chemicals like this compound with DNA (Nechev, Harris, & Harris, 2000).
Polyacrolein Microspheres in Cell Biology : Margel, Beitler, and Ofarim (1982) developed polyacrolein microspheres for cell biology applications. These microspheres can be used for specific labeling and separation of cells, demonstrating a potential application for this compound in similar microsphere synthesis (Margel, Beitler, & Ofarim, 1982).
Fluorinated Analogue Synthesis : Tkachenko and colleagues (2009) synthesized the first fluorinated analogue of 2,4-methanoproline from this compound, highlighting its application in synthetic chemistry (Tkachenko et al., 2009).
Environmental Monitoring : Cahill (2014) investigated acrolein concentrations in various environments, providing insight into the need for monitoring compounds like this compound in the atmosphere (Cahill, 2014).
特性
IUPAC Name |
2-fluoroprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO/c1-3(4)2-5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBNWHZGDKLEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161187 | |
| Record name | 2-Fluoroacrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13989-27-0 | |
| Record name | 2-Fluoroacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroacrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


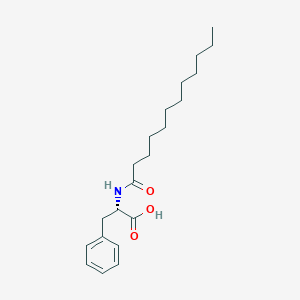

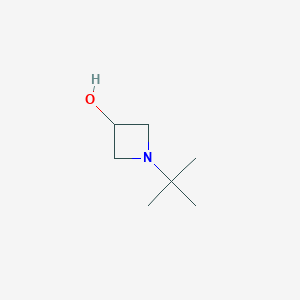

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)


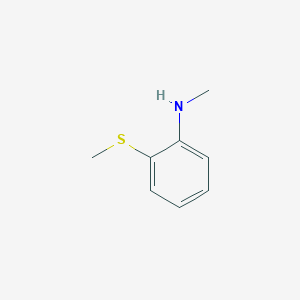
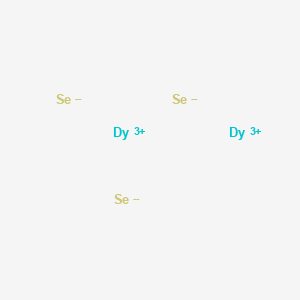


![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)
